3,4-Dihydro-5-chloro-6,8-dihydroxy-3-(pentafluoroethyl)-1H-2-benzopyran-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydro-5-chloro-6,8-dihydroxy-3-(pentafluoroethyl)-1H-2-benzopyran-7-carboxylic acid is a synthetic organic compound that belongs to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a pentafluoroethyl group and multiple hydroxyl groups, suggests it may have interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-5-chloro-6,8-dihydroxy-3-(pentafluoroethyl)-1H-2-benzopyran-7-carboxylic acid typically involves multi-step organic reactions. A common approach might include:
Starting Materials: The synthesis begins with commercially available starting materials such as chlorobenzene, pentafluoroethanol, and salicylic acid derivatives.
Reaction Steps:
Reaction Conditions: These reactions typically require specific catalysts, solvents, and temperature control to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This might include:
Catalyst Optimization: Using efficient and reusable catalysts.
Green Chemistry: Employing environmentally friendly solvents and reagents.
Process Control: Implementing advanced process control techniques to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-5-chloro-6,8-dihydroxy-3-(pentafluoroethyl)-1H-2-benzopyran-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzopyran derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-5-chloro-6,8-dihydroxy-3-(pentafluoroethyl)-1H-2-benzopyran-7-carboxylic acid would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Antioxidant Activity: Scavenging free radicals to reduce oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Flavonoids: Natural compounds with similar benzopyran structures, known for their antioxidant properties.
Coumarins: Another class of benzopyran derivatives with diverse biological activities.
Chalcones: Compounds with a similar core structure but different functional groups.
Uniqueness
3,4-Dihydro-5-chloro-6,8-dihydroxy-3-(pentafluoroethyl)-1H-2-benzopyran-7-carboxylic acid is unique due to the presence of the pentafluoroethyl group, which can significantly influence its chemical reactivity and biological activity compared to other benzopyran derivatives.
Properties
CAS No. |
142689-10-9 |
---|---|
Molecular Formula |
C12H8ClF5O5 |
Molecular Weight |
362.63 g/mol |
IUPAC Name |
5-chloro-6,8-dihydroxy-3-(1,1,2,2,2-pentafluoroethyl)-3,4-dihydro-1H-isochromene-7-carboxylic acid |
InChI |
InChI=1S/C12H8ClF5O5/c13-7-3-1-5(11(14,15)12(16,17)18)23-2-4(3)8(19)6(9(7)20)10(21)22/h5,19-20H,1-2H2,(H,21,22) |
InChI Key |
XPWSIKUIXOWTEH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OCC2=C1C(=C(C(=C2O)C(=O)O)O)Cl)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.